molecular formula C7H9ClN2 B1319139 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride CAS No. 651558-58-6

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

Cat. No.: B1319139
CAS No.: 651558-58-6
M. Wt: 156.61 g/mol
InChI Key: PDMGKSJRAQJZDN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a chemical compound with the CAS Number: 1610028-39-1 . It has a molecular weight of 156.61 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has been synthesized using various techniques. For example, a hydride transfer from Et3SiH to carbenium ions was used in the synthesis of a similar compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating a versatile approach to creating these compounds (Murthy et al., 2017).

Biochemical Applications

  • Anti-HIV-1 Activities : A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and evaluated for their anti-HIV-1 activities. This research indicates the potential of these derivatives in the development of anti-HIV drugs (Liu et al., 2014).

Chemical Properties and Reactivity

  • Reactivity Studies : The reactivity and stability of these compounds in various conditions have been extensively studied. For instance, the stability of a pyrrolo-[3,4-c]pyridine derivative in aqueous solutions was investigated, providing insights into the chemical behavior of these compounds (Muszalska & Wojtyniak, 2007).

Applications in Material Science

  • Non-linear Optics and Fluorescence : Certain derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine have been studied for their role in non-linear optics and as fluorescent chemosensors. For example, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have shown sensitivity for Fe3+/Fe2+ cations and potential applications in living cell imaging (Maity et al., 2018).

Safety and Hazards

The compound is classified under Hazard Statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo[3,4-C]pyridine derivatives makes them an attractive target for future research . For instance, they have been studied as potential inhibitors of FGFR, which plays an essential role in various types of tumors .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent inhibitor of hematopoietic progenitor kinase 1 (HPK1), an enzyme involved in immune cell signaling . This interaction inhibits HPK1 activity, thereby modulating immune responses. Additionally, this compound has shown activity against nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis . By inhibiting NAMPT, this compound can affect cellular metabolism and energy production.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, such as PC-3 prostate cancer cells . This inhibition is achieved through the modulation of cell signaling pathways, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . It also influences gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of HPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating immune cell function. Additionally, this compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This reduction in NAD+ levels affects cellular metabolism and energy production, leading to decreased cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the compound maintains its inhibitory effects on HPK1 and NAMPT for several hours, but prolonged exposure can lead to reduced efficacy . Long-term studies in vivo have demonstrated that repeated administration of this compound can lead to sustained inhibition of tumor growth, although the effects may diminish over time due to potential resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT, affecting the NAD+ biosynthesis pathway . This interaction leads to reduced NAD+ levels, impacting cellular metabolism and energy production. Additionally, the compound’s inhibition of HPK1 affects immune cell signaling pathways, modulating immune responses . These interactions highlight the compound’s potential to influence multiple metabolic and signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cells and distributed throughout the cytoplasm . It can also accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and cell signaling . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm but can also be found in the nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is crucial for its activity, as it allows this compound to interact with its target enzymes and proteins effectively.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGKSJRAQJZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596816
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651558-58-6
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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